1-Methylcyclopropanecarbohydrazide

Description

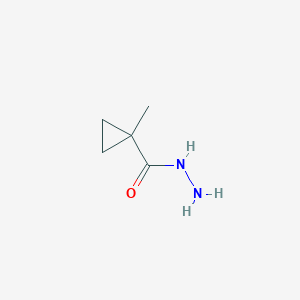

1-Methylcyclopropanecarbohydrazide (CAS: 72790-89-7) is a cyclopropane-derived carbohydrazide with the molecular formula C₅H₁₀N₂O and a molecular weight of 114.15 g/mol . The compound features a methyl-substituted cyclopropane ring conjugated to a carbohydrazide functional group (–CONHNH₂), which confers unique steric and electronic properties.

Properties

IUPAC Name |

1-methylcyclopropane-1-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-5(2-3-5)4(8)7-6/h2-3,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDIBXFCPXYMQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444237 | |

| Record name | 1-methylcyclopropanecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72790-89-7 | |

| Record name | 1-methylcyclopropanecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcyclopropanecarbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylcyclopropanecarbohydrazide can be synthesized through the reaction of 1-methylcyclopropanecarboxylic acid with hydrazine under specific conditions. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or methanol, to facilitate the formation of the hydrazide bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process would be optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-Methylcyclopropanecarbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones .

Reduction: Reduction reactions can produce amines or alcohols .

Substitution: Substitution reactions can result in the formation of alkylated derivatives .

Scientific Research Applications

Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are enzymes that regulate intracellular levels of cyclic nucleotides, such as cAMP and cGMP. Inhibition of specific PDEs can lead to therapeutic effects in various diseases:

- PDE1 Inhibition : 1-Methylcyclopropanecarbohydrazide has been identified as an inhibitor of human PDE1 isoforms (PDE1A, PDE1B, and PDE1C). These isoforms are implicated in several physiological processes, including vasodilation and neuronal signaling. The inhibition of PDE1 can enhance the levels of cAMP and cGMP, potentially leading to improved renal blood flow and reduced renal fibrosis .

- Chronic Kidney Disease Treatment : The compound has shown promise in treating CKD, particularly diabetic nephropathy, which affects a significant percentage of diabetic patients. By inhibiting PDE1, this compound may help manage hypertension and improve kidney function in affected patients .

Antihypertensive Effects

The antihypertensive properties of this compound have been explored through its action on the renal system. By increasing cyclic nucleotide levels, the compound may facilitate vasodilation, thereby lowering blood pressure . This application is particularly relevant for patients suffering from hypertension related to kidney disease.

Case Study 1: Diabetic Kidney Disease

In a clinical setting, a study investigated the effects of this compound on patients with diabetic kidney disease. The results indicated that administration of the compound led to:

- Improved renal function : Patients exhibited enhanced glomerular filtration rates (GFR).

- Reduction in proteinuria : A significant decrease in protein levels in urine was observed, indicating better kidney health.

- Lower blood pressure : Participants experienced reduced systolic and diastolic blood pressure readings .

Case Study 2: Hypertension Management

Another study focused on the use of this compound as an adjunct therapy for hypertension. The findings revealed:

- Effective blood pressure control : Patients receiving the compound alongside standard antihypertensive medications achieved better control over their blood pressure.

- Minimal side effects : The compound was well-tolerated with few reported adverse effects, making it a viable option for long-term management .

Mechanism of Action

1-Methylcyclopropanecarbohydrazide can be compared with other similar compounds, such as cyclopropanecarbohydrazide and methylhydrazine . These compounds share structural similarities but differ in their functional groups and reactivity. The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical properties compared to linear or larger ring structures.

Comparison with Similar Compounds

Key Characteristics:

- Synthesis : Produced via high-yield (96%) reactions using 1-methylcyclopropane-1-carboxylate esters (e.g., ethyl or methyl esters) as precursors .

- Storage : Stable at room temperature but requires desiccation. Solutions stored at -80°C (6-month stability) or -20°C (1-month stability) .

- Applications : Primarily used in research settings, including organic synthesis and pharmaceutical intermediates .

Comparison with Structurally Similar Compounds

The following table compares 1-methylcyclopropanecarbohydrazide with its structural analogs, focusing on molecular features, reactivity, and applications:

Key Differences and Functional Implications

Steric Effects :

- The methyl group on the cyclopropane ring in this compound introduces steric hindrance, reducing nucleophilic attack compared to unsubstituted analogs like cyclopropanecarbohydrazide .

- The dibromo derivative (CAS: 444931-63-9) exhibits enhanced electrophilicity due to bromine substituents, making it suitable for cross-coupling reactions .

Reactivity :

- Carbonyl chloride analogs (e.g., 16480-05-0) are highly reactive in acyl transfer reactions, unlike the stable carbohydrazide form .

- The carbohydrazide group in this compound enables condensation reactions with aldehydes/ketones to form hydrazones, a feature exploited in coordination chemistry .

Biological Activity :

Industrial and Research Use

- The compound serves as a precursor for heterocyclic ligands in catalysis and as a building block in drug discovery .

Biological Activity

1-Methylcyclopropanecarbohydrazide (MCC) is a hydrazide compound that has garnered attention in recent years due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available literature and research findings.

Chemical Structure and Synthesis

This compound is characterized by the molecular formula . The synthesis of MCC typically involves the reaction of cyclopropanecarboxylic acid derivatives with hydrazine, leading to the formation of the hydrazide structure.

Synthesis Example:

- Starting Materials: Cyclopropanecarboxylic acid, hydrazine hydrate.

- Reaction Conditions: Stirring at room temperature followed by reflux in an organic solvent.

- Yield: Varies depending on the specific conditions used.

Biological Activities

MCC exhibits a range of biological activities which can be categorized as follows:

1. Antimicrobial Activity

MCC has demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation as an antibacterial agent .

2. Anticancer Properties

Research has shown that MCC possesses antiproliferative effects on cancer cell lines. It is believed to exert these effects through the inhibition of specific protein kinases involved in cell proliferation pathways. For instance, studies have highlighted its potential in targeting B-RAF kinase, which is implicated in several cancers .

3. Anti-inflammatory Effects

MCC has been reported to exhibit anti-inflammatory activity by modulating cytokine production. This activity is particularly relevant in conditions characterized by chronic inflammation, such as arthritis and other autoimmune diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on MCC's antimicrobial efficacy found that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Activity

In vitro tests revealed that MCC reduced cell viability in melanoma cells by 60% at a concentration of 100 µM after 48 hours of treatment. This effect was linked to apoptosis induction, suggesting its potential as a chemotherapeutic agent.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.